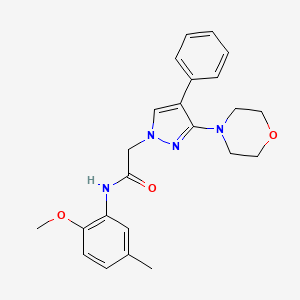

N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Description

This compound is a synthetic acetamide derivative featuring a pyrazole core substituted with a morpholino group and a phenyl ring. The acetamide moiety is linked to a 2-methoxy-5-methylphenyl group, which may enhance lipophilicity and membrane permeability. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) is known to improve aqueous solubility and influence receptor interactions.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-17-8-9-21(29-2)20(14-17)24-22(28)16-27-15-19(18-6-4-3-5-7-18)23(25-27)26-10-12-30-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZNRMKEKAIWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known by its CAS number 1286696-43-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula of this compound is with a molecular weight of 406.5 g/mol. The compound features a complex structure that includes a methoxy group, a morpholino moiety, and a pyrazole ring, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 1286696-43-2 |

Research suggests that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The morpholino group is particularly noted for enhancing solubility and bioavailability, which are critical for effective therapeutic action.

Potential Targets:

- Enzyme Inhibition : Many pyrazole derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors related to neurotransmission or hormonal signaling.

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs possess anticancer properties. For instance, morpholine-containing compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation against breast cancer cell lines. The results demonstrated significant cytotoxicity, suggesting that the structural components of this compound could contribute to similar effects.

Neuroprotective Effects

Research indicates potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems. The morpholino group is associated with improved blood-brain barrier penetration, which may enhance its efficacy in treating neurodegenerative diseases.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Techniques such as X-ray crystallography have been employed to elucidate its three-dimensional structure, providing insights into how its conformation may influence biological activity.

Table of Relevant Studies :

Scientific Research Applications

Chemical Properties and Structure

N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is characterized by its complex structure, which includes a methoxy group, a morpholine ring, and a pyrazole moiety. The molecular formula is .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, related compounds have shown significant activity against various pathogens.

Case Study: Synergistic Effects with Antibiotics

In vitro evaluations of pyrazole derivatives indicated that certain compounds exhibited synergistic relationships with established antibiotics such as Ciprofloxacin and Ketoconazole. These derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as effective antimicrobial agents .

Antiviral Applications

The antiviral properties of compounds containing pyrazole structures have been extensively studied, particularly in the context of viral infections such as hepatitis C and HIV.

Case Study: Inhibition of Hepatitis C Virus

Research has demonstrated that novel pyrazole derivatives can inhibit the replication of the hepatitis C virus (HCV). One study reported an effective compound with an EC50 value of 60 nM, indicating potent antiviral activity . The mechanism involves the suppression of cyclooxygenase-2, which plays a crucial role in viral replication pathways.

Anti-inflammatory Properties

Compounds similar to this compound have also been investigated for their anti-inflammatory effects.

Case Study: Inhibition of Inflammatory Mediators

In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines. This effect can be attributed to the modulation of signaling pathways involved in inflammation, making these compounds potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives.

Data Table: SAR Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Pyridazinone Cores

- Example Compound: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () Structural Differences: Replaces the pyrazole core with a pyridazinone ring (a six-membered ring with two adjacent nitrogen atoms). The 4-methoxybenzyl substituent contrasts with the morpholino-phenyl group in the target compound. Functional Implications: Pyridazinone derivatives in act as formyl peptide receptor (FPR) agonists, specifically targeting FPR2. The absence of a morpholino group may reduce solubility but enhance receptor specificity. The target compound’s pyrazole-morpholino system could favor interactions with kinases or other GPCRs .

2.3 Pyrazole-Thiazole Hybrids

- Example Compound: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41, ) Structural Differences: Incorporates a thiazole ring linked to the pyrazole core, unlike the morpholino substitution in the target compound. Functional Implications: Thiazole rings often enhance metabolic stability and π-π stacking interactions.

2.4 Hydroxyacetamide Derivatives with Triazole/Imidazole Cores

- Example Compound: 2-[(3-substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide (FP1-12, ) Structural Differences: Contains a triazole-imidazole hybrid scaffold with a sulfanyl linker, contrasting with the pyrazole-morpholino-acetamide system. Functional Implications: These derivatives exhibit antiproliferative activity, possibly via topoisomerase inhibition. The target compound’s morpholino group might redirect activity toward kinase inhibition or intracellular signaling modulation .

Key Data Table: Structural and Functional Comparisons

Research Implications and Gaps

- Pharmacological Predictions: The morpholino group in the target compound may enhance solubility and blood-brain barrier penetration compared to analogues with thiazole or pyridazinone cores.

- Synthetic Challenges : The synthesis of the target compound (similar to methods in ) likely involves multi-step reactions, including cyclization of pyrazole and acetamide coupling. This contrasts with the one-pot reflux methods used for hydroxyacetamides in .

- Unanswered Questions: No direct data on the target compound’s receptor affinity or toxicity are available. Comparative studies with FPR2 agonists () or kinase inhibitors are needed to validate its mechanism.

Q & A

Advanced Research Question

- PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antiproliferative activity) based on structural motifs .

- Molecular Docking : Evaluates binding affinity to receptors (e.g., cyclooxygenase-2) by simulating ligand-protein interactions .

- QSAR Modeling : Correlates substituent effects (e.g., methoxy, morpholino) with activity trends to guide analog design .

How should researchers resolve discrepancies in reported biological activity data?

Advanced Research Question

- Control Variables : Ensure consistent purity (>95% via HPLC) and solvent systems across studies .

- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (docking) methods .

- Replication : Repeat experiments under standardized conditions to isolate experimental vs. compound-specific effects .

What strategies are recommended for designing structure-activity relationship (SAR) studies?

Advanced Research Question

- Core Modifications : Substitute the morpholino group with piperazine or thiomorpholine to assess steric/electronic effects .

- Peripheral Substituents : Vary methoxy/methyl groups on the phenyl ring to study hydrophobicity and bioavailability .

- Biological Testing : Screen analogs against cell lines (e.g., MCF-7 for antiproliferative activity) with dose-response curves .

What in vivo models are suitable for evaluating pharmacokinetic properties?

Advanced Research Question

- Rodent Models : Wistar albino mice for bioavailability, metabolism, and toxicity studies (e.g., hypoglycemic activity in diabetic models) .

- Dosing Protocols : Administer compounds orally (10–50 mg/kg) with plasma concentration monitoring via LC-MS/MS .

- Toxicity Metrics : Measure liver/kidney function markers (ALT, creatinine) and histopathology .

How can reaction scalability be addressed for preclinical studies?

Advanced Research Question

- Batch Reactors : Scale up condensation reactions using stirred-tank reactors with controlled temperature/pH .

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Process Analytics : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.